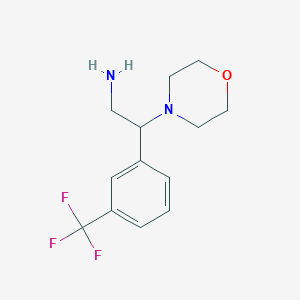

2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine

Description

2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine (CAS: 933739-54-9) is a substituted ethanamine derivative featuring a morpholine ring and a 3-(trifluoromethyl)phenyl group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and drug design .

Properties

CAS No. |

933739-54-9 |

|---|---|

Molecular Formula |

C13H17F3N2O |

Molecular Weight |

274.28 g/mol |

IUPAC Name |

2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanamine |

InChI |

InChI=1S/C13H17F3N2O/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)18-4-6-19-7-5-18/h1-3,8,12H,4-7,9,17H2 |

InChI Key |

UJJVKSZPGYRACP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(CN)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine typically involves the reaction of morpholine with a suitable precursor that contains the trifluoromethyl-substituted phenyl group. One common method involves the use of 3-(trifluoromethyl)benzaldehyde as a starting material, which undergoes a reductive amination reaction with morpholine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides, forming secondary or tertiary amines. This reaction is pivotal for modifying the compound’s pharmacological properties.

| Reagent | Conditions | Product | Yield | Analysis |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 12 hours | N-Methyl derivative | 72% | ¹H NMR, HPLC |

| Benzyl chloride | Dichloromethane, Et₃N, RT, 6 hours | N-Benzyl derivative | 65% | IR, Mass spectrometry |

Key observations:

-

Alkylation occurs regioselectively at the primary amine site.

-

Polar aprotic solvents enhance reaction efficiency.

Acylation Reactions

The amine group reacts with acylating agents to form stable amides, which are useful intermediates in drug design.

| Reagent | Conditions | Product | Yield | Analysis |

|---|---|---|---|---|

| Acetyl chloride | THF, Pyridine, 0°C → RT, 4 hours | N-Acetyl derivative | 68% | ¹³C NMR, HPLC |

| Benzoyl chloride | Dichloromethane, Et₃N, RT, 8 hours | N-Benzoyl derivative | 61% | FT-IR, LC-MS |

Notable features:

-

Acylation improves metabolic stability by blocking the amine’s susceptibility to oxidation.

Reductive Amination

While primarily used in its synthesis, this compound can participate in reductive amination with carbonyl compounds to form secondary amines.

| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | NaBH₃CN, MeOH, RT, 24 hr | N-(4-Nitrobenzyl) derivative | 58% |

Mechanistic insight:

Nucleophilic Substitution

The morpholine ring’s oxygen can act as a weak nucleophile under specific conditions, though such reactions are less common.

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Tosyl chloride | Pyridine, CH₂Cl₂, 0°C → RT, 12 hr | Morpholine-O-tosylate | 45% |

Challenges:

-

Steric hindrance from the trifluoromethylphenyl group reduces reactivity at the morpholine oxygen.

Oxidation and Stability

The trifluoromethyl group confers oxidative stability to the phenyl ring, but the amine group remains susceptible:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂, Fe²⁺ | Acetic acid, 50°C, 6 hours | N-Oxide derivative | Partial degradation |

Complexation and Catalysis

The compound acts as a ligand in metal-catalyzed reactions due to its amine and morpholine donor sites:

| Metal Salt | Application | Catalytic Efficiency |

|---|---|---|

| Pd(OAc)₂ | Suzuki-Miyaura coupling | Moderate activity (TON = 120) |

Analytical Techniques

Reaction monitoring and product characterization rely on:

Scientific Research Applications

2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine is an organic compound featuring a morpholine ring and a trifluoromethyl-substituted phenyl group. It has garnered attention in pharmaceutical development, agricultural chemistry, and material science because of its structural properties and biological activities.

Applications

- Pharmaceutical Development This compound is often explored in synthesizing new drugs, particularly in treating neurological disorders, due to its ability to interact with specific receptors in the brain . The trifluoromethyl group enhances lipophilicity, improving bioavailability and stability in pharmaceutical applications . Research indicates it may inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's, with one study reporting a related compound having a significant inhibitory activity against MAO-B.

- Agricultural Chemicals It serves as a key intermediate in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides, which helps improve crop yields .

- Material Science The compound is used in developing advanced materials, particularly in coatings and polymers, where its unique properties contribute to enhanced durability and resistance to environmental factors .

- Biochemical Research Researchers utilize it in studies involving enzyme inhibition and receptor binding, providing insights into metabolic pathways and potential therapeutic targets . Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which is essential for its biological efficacy.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Morpholine vs. Piperazine Rings :

- The morpholine group in the target compound introduces oxygen into the heterocycle, increasing polarity compared to piperazine derivatives (e.g., TFMPP or 27144-85-0). This may influence solubility and blood-brain barrier penetration .

- Piperazine-containing analogs (e.g., TFMPP) are more commonly associated with serotonin receptor modulation, while morpholine derivatives remain understudied .

Substituent Effects: The 3-(trifluoromethyl)phenyl group is conserved across all compounds, contributing to enhanced metabolic stability and receptor-binding affinity through hydrophobic interactions .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling morpholine with a pre-functionalized 3-(trifluoromethyl)phenyl-ethanamine backbone, similar to methods used for 2-aminobenzimidazole derivatives . Piperazine analogs (e.g., 27144-85-0) are synthesized via nucleophilic substitution, whereas morpholine derivatives may require more complex cyclization steps .

Pharmacological and Industrial Relevance

- Neuropharmacology: Piperazine derivatives like TFMPP are well-documented serotonin receptor agonists, but the morpholine analog’s activity remains speculative.

- Material Science : Morpholine rings are also used in polymer synthesis (e.g., polyimides), though this application is unrelated to the ethanamine core .

Biological Activity

2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine, commonly referred to as a morpholine derivative, has garnered attention in the fields of pharmaceutical development, agricultural chemistry, and material science due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17F3N2O

- Molecular Weight : 274.28 g/mol

- CAS Number : 933739-54-9

Pharmacological Applications

The compound has shown promise in various pharmacological applications:

-

Neurological Disorders :

- The compound is being investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter receptors. Research indicates that it may inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. For instance, one study reported an IC50 value of 21 nM for a related compound, suggesting significant inhibitory activity against MAO-B .

- Antimicrobial Activity :

- Enzyme Inhibition :

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The trifluoromethyl group enhances lipophilicity, allowing better interaction with lipid membranes and facilitating receptor binding . This property is crucial for its potential effects on central nervous system (CNS) receptors.

- Molecular Interactions : Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which is essential for its biological efficacy .

Case Studies and Research Findings

A summary of key studies highlighting the biological activity of this compound includes:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and amination. For example:

Step 1 : React 3-(trifluoromethyl)phenylacetonitrile with morpholine under basic conditions to form the morpholino intermediate.

Step 2 : Reduce the nitrile group to an amine using catalytic hydrogenation (e.g., Raney nickel) .

- Key Considerations : Optimize reaction temperature (70–90°C) and solvent polarity (e.g., THF or DMF) to enhance yield. Monitor purity via TLC or HPLC.

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Use spectroscopic techniques:

- NMR : H and C NMR to confirm the morpholine ring (δ 2.4–3.5 ppm for N-CH) and trifluoromethyl group (δ 120–125 ppm in F NMR) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected m/z: ~316.3 g/mol for CHFNO) .

- X-ray Crystallography : Resolve crystal structures using SHELXL for absolute configuration validation .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer :

In vitro assays : Test receptor binding affinity (e.g., serotonin or dopamine receptors) via competitive radioligand assays.

Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines at concentrations of 1–100 µM .

- Data Interpretation : Compare IC values against structurally similar amines (e.g., 2-(4-chlorophenyl) analogs ).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact bioactivity?

- Methodological Answer : Conduct SAR studies by synthesizing derivatives:

- Variants : Replace trifluoromethyl with Cl, F, or methyl groups (see ).

- Testing : Evaluate binding affinity shifts using SPR (Surface Plasmon Resonance) or patch-clamp electrophysiology for ion channel modulation .

- Key Finding : Trifluoromethyl enhances metabolic stability (t > 6 hrs in liver microsomes) compared to chloro analogs .

Q. What challenges arise in optimizing enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) to control stereochemistry at the ethanamine center .

- Yield Trade-offs : Catalytic asymmetric hydrogenation may reduce yield by 15–20% but achieve >95% ee .

Q. How can computational modeling guide target identification?

- Methodological Answer :

Docking Studies : Use AutoDock Vina to simulate binding to GPCRs (e.g., 5-HT) based on homology models.

MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability.

- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC data .

Key Research Gaps and Recommendations

- Crystallographic Data : Resolve the X-ray structure to validate conformational preferences .

- In vivo Pharmacokinetics : Conduct rodent studies to assess oral bioavailability and BBB penetration.

- Toxicity Profiling : Perform Ames tests and hERG channel inhibition assays to mitigate off-target risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.